molecular formula C9H11NO B1583627 1,2,3,4-Tetrahydroquinolin-4-ol CAS No. 24206-39-1

1,2,3,4-Tetrahydroquinolin-4-ol

Cat. No. B1583627
CAS RN: 24206-39-1
M. Wt: 149.19 g/mol
InChI Key: RYPZGQVVZOCWGK-UHFFFAOYSA-N
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Description

“1,2,3,4-Tetrahydroquinolin-4-ol” is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroquinolin-4-ol and its derivatives has been a subject of research. For instance, a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation was developed using Rhodococcus equi ZMU-LK19 . Another study reported a sustainable method for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions over a nitrogen-doped carbon-supported Pd catalyst .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroquinolin-4-ol is represented by the linear formula C9H11NO .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-Tetrahydroquinolin-4-ol have been studied. For example, a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation was developed . Another study reported a reaction involving the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydroquinolin-4-ol include a density of 1.2±0.1 g/cm3, a boiling point of 295.9±29.0 °C at 760 mmHg, and a flash point of 154.8±14.9 °C .

Scientific Research Applications

  • Synthesis of Bioactive Compounds

    • Field : Organic Chemistry
    • Application : 1,2,3,4-Tetrahydroquinolines are used in the synthesis of bioactive compounds through domino reactions . These reactions involve reduction or oxidation followed by cyclization, SNAr-terminated sequences, and acid-catalyzed ring closures .
    • Method : The synthesis involves various methods such as reduction or oxidation followed by cyclization, SNAr-terminated sequences, acid-catalyzed ring closures, high temperature cyclizations, and metal-promoted processes .
    • Results : The domino methods have been found to be efficient for the synthesis of bioactive natural products and pharmaceutical agents .
  • Drug Synthesis

    • Field : Medicinal Chemistry
    • Application : The chiral precursors N-1,2,3,4-tetrahydroquinolin-4-ol finds applications in medicinal chemistry for the synthesis of drugs like NMDA Glycine site antagonists for prevention of relapsing of smoking .
    • Method : The method involves the use of lipase-mediated biocatalysis for the synthesis of drugs .
    • Results : The use of lipase-mediated biocatalysis has shown promising results in the synthesis of drugs .
  • Treatment of Neurological Disorders

    • Field : Neurology
    • Application : 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol has potential applications in the treatment of neurological disorders, including Parkinson’s disease and Alzheimer’s disease.
    • Method : The specific methods of application or experimental procedures are not mentioned in the source.
    • Results : The outcomes of these applications are not specified in the source.
  • Enantioselective Synthesis

    • Field : Organic & Biomolecular Chemistry
    • Application : The compound is used in the enantioselective synthesis of 1,2,3,4-tetrahydroquinoline-4-ols and 2,3-dihydroquinolin-4 (1H)-ones via a sequential asymmetric hydroxylation/diastereoselective oxidation process .
    • Method : A cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation was developed using Rhodococcus equi ZMU-LK19 .
    • Results : This method gave chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols (up to 57% isolated yield, 99:1 dr, and >99% ee) and chiral 2-substituted-2,3-dihydroquinolin-4 (1H)-ones (up to 25% isolated yield, and >99% ee) from (±)-2-substituted-tetrahydroquinolines .
  • Potential Amoebicide

    • Field : Pharmacology
    • Application : 1,2,3,4-Tetrahydroquinolin-6-ol, a related compound, has been suggested as a potential amoebicide .
    • Method : The specific methods of application or experimental procedures are not mentioned in the source .
    • Results : The outcomes of these applications are not specified in the source .

Safety And Hazards

The safety information for 1,2,3,4-Tetrahydroquinolin-4-ol includes hazard statements H315-H319-H335 and precautionary statements P261-P305+P351+P338 .

properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,9-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPZGQVVZOCWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301914
Record name 1,2,3,4-tetrahydroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroquinolin-4-ol

CAS RN

24206-39-1
Record name 24206-39-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-tetrahydroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
332
Citations
D Zheng, M Yang, J Zhuo, K Li, H Zhang, J Yang… - Journal of Molecular …, 2014 - Elsevier
Two whole-cell biocatalysts were found to have C–H oxidation activity with high R-enantioselectivity on 1,2,3,4-tetrahydroquinoline (THQ) and 2,3,4,5-tetrahydro-1H-benzo[b]azepine (…
Number of citations: 25 www.sciencedirect.com
X Zhou, D Zheng, B Cui, W Han, Y Chen - Tetrahedron, 2015 - Elsevier
Vinyl 2-chloroacetate was used as an efficient acyl donor for enantioselective acylation of racemic 1,2,3,4-tetrahydroquinolin-4-ols and 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ols with …
Number of citations: 18 www.sciencedirect.com
TA Crabb, LM Canfield, D Bowen - Journal of the Chemical Society …, 1994 - pubs.rsc.org
Configurational and conformational assignments have been made on cis- and trans-2,6-dimethyl-1, 2,3,4-tetrahydroquinolin-4-ol 1 and 2 and the N-benzoyl and N,O-dibenzoyl …
Number of citations: 9 pubs.rsc.org
R Molina Betancourt, P Phansavath… - Molecules, 2022 - mdpi.com
Herein we report a practical method for the asymmetric transfer hydrogenation/dynamic kinetic resolution of N-Boc 3-fluoro-dihydrotetrahydroquinolin-4-ones into the corresponding cis-…
Number of citations: 5 www.mdpi.com
ΝM Williamson, AD Ward, ERT Tiekink - … für Kristallographie-New …, 2002 - degruyter.com
Crystal structure of 1-acetyl-3-chloro-2,2,6-trimethyl-1,2,3,4-tetrahydroquinolin-4-ol, C14H18CINO2 Skip to content Should you have institutional access? Here's how to get it ... De …
Number of citations: 1 www.degruyter.com
V Sridharan, C Avendano, JC Menéndez - Tetrahedron, 2007 - Elsevier
The CAN-catalyzed reaction between anilines and vinyl ethers at room temperature provides a convenient and efficient access to 4-alkoxy-2-methyl-1,2,3,4-tetrahydroquinolines. This …
Number of citations: 82 www.sciencedirect.com
NM Williamson, AD Ward - Tetrahedron, 2005 - Elsevier
The cyclisation of N-(1,1-dimethylpropargyl) anilines, using cuprous chloride in refluxing toluene, yields 6-substituted-2,2-dimethyl-1,2-dihydroquinolines. The reactivity of the double …
Number of citations: 39 www.sciencedirect.com
VA Ashwood, F Cassidy, JM Evans… - Journal of medicinal …, 1991 - ACS Publications
The synthesis and oral antihypertensive activity in conscious spontaneously hypertensive rats of two new series of compounds related to the prototype potassium channel activator …
Number of citations: 37 pubs.acs.org
H Nakajima, T Nakanishi, K Nakai, S Matsumoto… - Drug metabolism and …, 2002 - Elsevier
The metabolic profile of M17055, a novel diuretic, after administration to experimental animals and after incubation with human liver microsomes was investigated. 1. Extensive …
Number of citations: 6 www.sciencedirect.com
Z Wang, L Zhao, X Mou, Y Chen - Organic & Biomolecular Chemistry, 2022 - pubs.rsc.org
Enzyme-mediated oxidation has been a green and efficient strategy for preparation of derivative chemicals from quinoline and its structural analogues. Herein, we report the progress …
Number of citations: 2 pubs.rsc.org

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